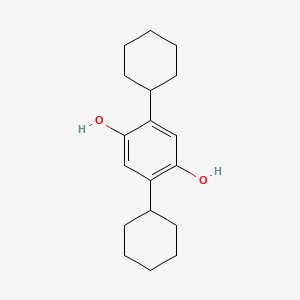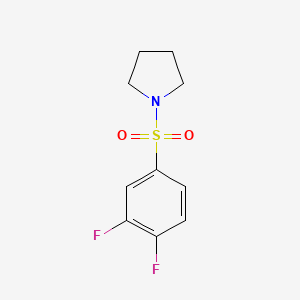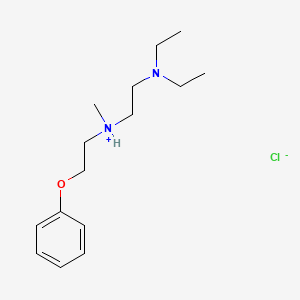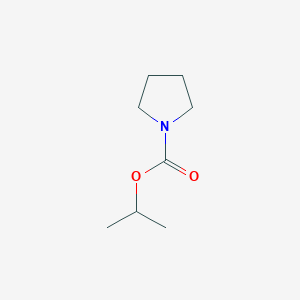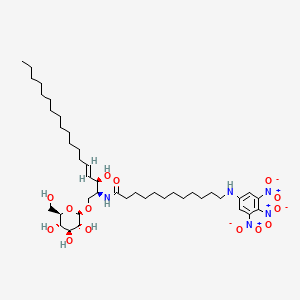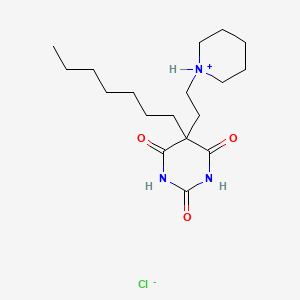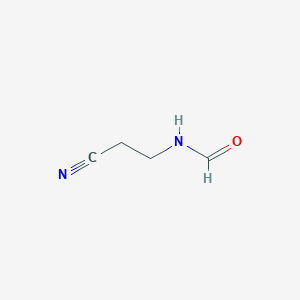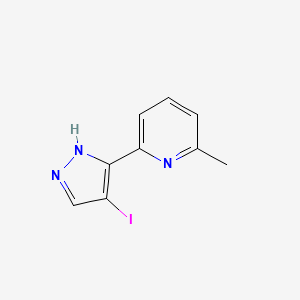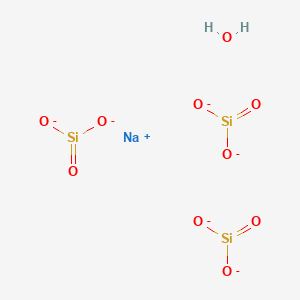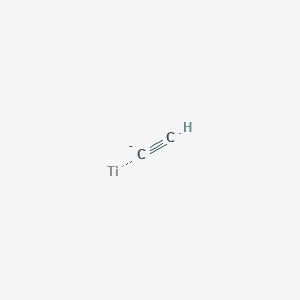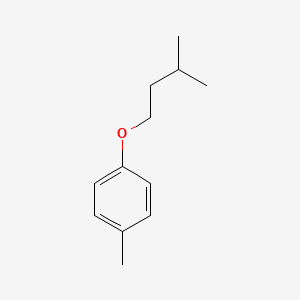
Tetrachloromethylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloromethylphosphorane is an organophosphorus compound with the molecular formula CH3Cl4P. It is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields. The compound is characterized by its high melting point of 132°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrachloromethylphosphorane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with chloroform in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachloromethylphosphorane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds .
Applications De Recherche Scientifique
Tetrachloromethylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism by which tetrachloromethylphosphorane exerts its effects involves its interaction with various molecular targets. It can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Phosphorus Trichloride (PCl3): Similar in structure but lacks the methyl group.
Phosphorus Pentachloride (PCl5): Contains an additional chlorine atom compared to tetrachloromethylphosphorane.
Methylphosphonic Dichloride (CH3PCl2): Similar but with fewer chlorine atoms.
Uniqueness: this compound is unique due to its specific combination of chlorine and methyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and industrial applications .
Propriétés
Numéro CAS |
2725-68-0 |
|---|---|
Formule moléculaire |
CH3Cl4P |
Poids moléculaire |
187.8 g/mol |
Nom IUPAC |
tetrachloro(methyl)-λ5-phosphane |
InChI |
InChI=1S/CH3Cl4P/c1-6(2,3,4)5/h1H3 |
Clé InChI |
JZUOAIYGQIGERU-UHFFFAOYSA-N |
SMILES canonique |
CP(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


